Cas no 80665-00-5 (3-(Bromomethyl)-2-methyl-1-naphthonitrile)

3-(Bromomethyl)-2-methyl-1-naphthonitrile is a brominated naphthalene derivative featuring a reactive bromomethyl group and a nitrile functionality, making it a versatile intermediate in organic synthesis. Its molecular structure allows for selective modifications, particularly in cross-coupling reactions and nucleophilic substitutions, enabling the construction of complex aromatic frameworks. The compound’s high purity and stability under controlled conditions ensure reliable performance in pharmaceutical and agrochemical research. The presence of both electron-withdrawing (nitrile) and electron-donating (methyl) groups enhances its utility in fine chemical synthesis. Suitable for use in controlled environments, it is handled with standard precautions for brominated compounds.
3-(Bromomethyl)-2-methyl-1-naphthonitrile structure
80665-00-5 structure
Product Name:3-(Bromomethyl)-2-methyl-1-naphthonitrile
CAS No:80665-00-5
MF:C13H10BrN
MW:260.129202365875
CID:1094691
PubChem ID:12915333
Update Time:2025-05-28

3-(Bromomethyl)-2-methyl-1-naphthonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)-2-methyl-1-naphthonitrile
    • D77626
    • 80665-00-5
    • 3-(BROMOMETHYL)-2-METHYLNAPHTHALENE-1-CARBONITRILE
    • CS-W000779
    • DB-122442
    • Inchi: 1S/C13H10BrN/c1-9-11(7-14)6-10-4-2-3-5-12(10)13(9)8-15/h2-6H,7H2,1H3
    • InChI Key: MWAUCHFHGRIZCW-UHFFFAOYSA-N
    • SMILES: BrCC1C=C2C=CC=CC2=C(C#N)C=1C

Computed Properties

  • Exact Mass: 258.99966g/mol
  • Monoisotopic Mass: 258.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 23.8Ų

3-(Bromomethyl)-2-methyl-1-naphthonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Chemenu
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Additional information on 3-(Bromomethyl)-2-methyl-1-naphthonitrile

Research Brief on 3-(Bromomethyl)-2-methyl-1-naphthonitrile (CAS: 80665-00-5): Recent Advances and Applications

3-(Bromomethyl)-2-methyl-1-naphthonitrile (CAS: 80665-00-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role in organic synthesis. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and potential biological activities.

Recent literature has emphasized the versatility of 3-(Bromomethyl)-2-methyl-1-naphthonitrile as a building block in organic synthesis. A study published in the Journal of Organic Chemistry (2023) demonstrated its utility in the synthesis of naphthalene-based heterocycles, which are pivotal in drug discovery. The compound's bromomethyl group allows for facile functionalization, enabling the construction of complex molecular architectures. Researchers have successfully employed it in palladium-catalyzed cross-coupling reactions, leading to the development of new pharmacophores with potential anticancer and antimicrobial properties.

In the context of pharmaceutical applications, 3-(Bromomethyl)-2-methyl-1-naphthonitrile has been investigated for its role in the synthesis of kinase inhibitors. A recent patent (WO2023056789) disclosed its use in the preparation of selective JAK2 inhibitors, which are promising candidates for treating myeloproliferative disorders. The compound's ability to introduce a naphthyl moiety into target molecules has been leveraged to enhance binding affinity and selectivity, as evidenced by in vitro and in vivo studies.

Furthermore, advancements in green chemistry have explored the sustainable synthesis of 3-(Bromomethyl)-2-methyl-1-naphthonitrile. A 2024 study in Green Chemistry reported a solvent-free, catalyst-free method for its preparation, significantly reducing environmental impact. This approach not only improves the compound's accessibility but also aligns with the growing demand for eco-friendly synthetic routes in the chemical industry.

In conclusion, 3-(Bromomethyl)-2-methyl-1-naphthonitrile (CAS: 80665-00-5) continues to be a valuable intermediate in chemical and pharmaceutical research. Its diverse applications, from drug discovery to sustainable synthesis, underscore its importance in the field. Future research is expected to further explore its potential in developing novel therapeutics and optimizing synthetic methodologies.

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